molecular formula C19H19F2N3O4 B2865955 N'-(2,5-difluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1396815-00-1

N'-(2,5-difluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2865955
CAS No.: 1396815-00-1
M. Wt: 391.375
InChI Key: UFCOZDYFLYHYBT-UHFFFAOYSA-N
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Description

N'-(2,5-difluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,5-difluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Furan-3-carbonyl Group: The furan-3-carbonyl group is introduced via an acylation reaction.

    Coupling with 2,5-difluorophenyl Group: The final step involves coupling the piperidine intermediate with the 2,5-difluorophenyl group using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N'-(2,5-difluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(2,5-difluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,4-difluorophenyl)-N2-((1-(furan-2-carbonyl)piperidin-4-yl)methyl)oxalamide
  • N1-(3,5-difluorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N'-(2,5-difluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is unique due to the specific positioning of the fluorine atoms and the furan-3-carbonyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O4/c20-14-1-2-15(21)16(9-14)23-18(26)17(25)22-10-12-3-6-24(7-4-12)19(27)13-5-8-28-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCOZDYFLYHYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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